9-[(benzyloxy)methyl]-9H-carbazole
Description
9-[(Benzyloxy)methyl]-9H-carbazole is a carbazole derivative featuring a benzyloxymethyl (-CH₂-O-benzyl) substituent at the 9-position of the carbazole core. Carbazoles are nitrogen-containing heterocycles with a planar, conjugated π-electron system, making them attractive for optoelectronic, pharmaceutical, and sensing applications . The benzyloxymethyl group introduces steric bulk and electronic modulation, which can alter solubility, photophysical properties, and reactivity compared to simpler alkyl or aryl carbazole derivatives.
Properties
IUPAC Name |
9-(phenylmethoxymethyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-2-8-16(9-3-1)14-22-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRWHYJFWDUWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Carbazole derivatives with substituents at the 9-position exhibit distinct structural features depending on the substituent’s size, electronegativity, and geometry. Key examples include:
Key Findings :
- Bulky substituents (e.g., benzyloxy, bromophenyl) increase dihedral angles, reducing π-conjugation between the carbazole core and substituent .
- Electron-withdrawing groups (e.g., -Br) enhance intermolecular interactions (halogen bonding), while electron-donating groups (e.g., -OCH₃) improve optoelectronic properties .
Photophysical Properties
Substituents significantly influence fluorescence, phosphorescence, and absorption spectra:
Key Findings :
- Pyrimidine-substituted carbazoles exhibit long phosphorescence lifetimes (up to 1.37 s) due to intramolecular hydrogen bonding and intermolecular π-π stacking .
- Methoxy and benzyl groups enhance fluorescence quantum yields, making them suitable for sensing and light-emitting devices .
Key Findings :
- Alkylation (e.g., BnBr/NaH) and Suzuki coupling are common methods, with yields ranging from 43% to 75% depending on steric and electronic factors .
- Late-stage introduction of boronate groups improves functionalization efficiency .
Key Findings :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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